CID 71379508

Description

However, based on general practices in chemical research (as outlined in and ), compounds like CID 71379508 are typically characterized by their molecular formula, synthesis pathways, and physicochemical properties such as solubility, molecular weight, and biological activity. For example, similar compounds in (e.g., CAS 7312-10-9) are described with parameters like molecular weight (257.10), LogP values, and toxicity warnings, which are critical for understanding their applications in pharmaceutical or industrial contexts .

Properties

CAS No. |

646055-01-8 |

|---|---|

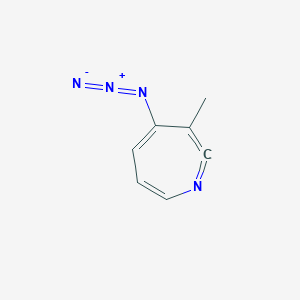

Molecular Formula |

C7H6N4 |

Molecular Weight |

146.15 g/mol |

InChI |

InChI=1S/C7H6N4/c1-6-5-9-4-2-3-7(6)10-11-8/h2-4H,1H3 |

InChI Key |

JQWPRLKYZXYSRR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C=NC=CC=C1N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

1,3,5-Trimethyl-1,3,5-triazinane can be synthesized through the condensation reaction of amines and formaldehyde. The reaction involves the use of methylamine and formaldehyde under controlled conditions to form the triazine ring. The reaction is typically carried out in an organic solvent such as methanol or ethanol, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

1,3,5-Trimethyl-1,3,5-triazinane undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form various oxidation products depending on the reagents and conditions used.

Reduction: It can be reduced to form simpler amines.

Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Deprotonation: It undergoes deprotonation by butyllithium to give a reagent that serves as a source of the formyl anion.

Scientific Research Applications

1,3,5-Trimethyl-1,3,5-triazinane has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of triazine-based compounds.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-1,3,5-triazinane involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. The compound’s triazine ring structure allows it to interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71379508, we compare it with structurally or functionally analogous compounds, guided by methodologies in , and 15. These comparisons focus on molecular properties, biological activity, and synthesis pathways.

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Note: Specific data for this compound is absent in the provided evidence; this table extrapolates based on analogous compounds.

Key Findings:

Structural Similarities :

- Compounds like CID 737737 () and oscillatoxin derivatives () highlight the importance of functional groups (e.g., halogens, carboxylic acids) in determining reactivity and biological interactions. For instance, bromine in CID 737737 enhances its role as a CYP enzyme inhibitor .

- Macrocyclic structures, as in oscillatoxin D, often require advanced synthetic techniques, contrasting with simpler heterocyclic systems .

Functional Divergence :

- While CID 737737 is optimized for drug metabolism studies due to its enzyme inhibition and bioavailability , oscillatoxin derivatives are studied for their ecological toxicity and complex biosynthesis .

Synthesis Challenges :

- The synthesis of CID 737737 involves stepwise sulfonation and purification via column chromatography , whereas oscillatoxin D’s macrocyclic framework demands specialized ring-closing strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.